Dimethylphysostigmine

Description

Contextualization within Cholinesterase Inhibitor Chemistry and Analogues

Dimethylphysostigmine belongs to the carbamate (B1207046) class of compounds and functions as a reversible cholinesterase inhibitor. ontosight.ai Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine (B1216132), a vital neurotransmitter, by inhibiting the enzyme acetylcholinesterase. wikipedia.org This action leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. ontosight.ai This mechanism is particularly relevant in conditions characterized by a deficit in cholinergic activity, such as Alzheimer's disease. ontosight.ai

The development of synthetic analogues of naturally derived cholinesterase inhibitors, like physostigmine (B191203), has been a significant focus of medicinal chemistry. nih.gov The goal is often to create compounds with improved pharmacokinetic properties, greater selectivity, and reduced side effects compared to the parent compound. uni-duesseldorf.despandidos-publications.com Dimethylphysostigmine is one such analogue, where the dimethyl substitution on the carbamate nitrogen is a key structural modification compared to physostigmine. ontosight.aiontosight.ai This alteration influences its chemical and biological properties. ontosight.ai

Historical Perspective on Physostigmine Derivatives in Biochemical Research

The journey of physostigmine (also known as eserine) began with its isolation from the Calabar bean in the 19th century. numberanalytics.comnumberanalytics.com Its ability to inhibit acetylcholinesterase was a pivotal discovery that opened the door to understanding neurotransmission and developing treatments for various conditions. wikipedia.orgclockss.org However, the clinical utility of physostigmine itself has been limited by its short half-life and a narrow therapeutic window. spandidos-publications.com

This led researchers to synthesize and evaluate a wide array of physostigmine derivatives. spandidos-publications.com Early efforts in the 20th century focused on creating simpler compounds that retained the desired therapeutic effects while minimizing adverse reactions. clockss.org The synthesis of new analogues, including those with monoalkylcarbamyl, dimethyl-, and diethylcarbamyl groups, was undertaken to explore their potential in treating conditions like Alzheimer's disease. nih.gov These studies aimed to understand the structure-activity relationships within this class of compounds, paving the way for the development of more effective and safer cholinesterase inhibitors. acs.org

Rationale for Dedicated Academic Inquiry into Dimethylphysostigmine

The dedicated academic inquiry into dimethylphysostigmine stems from the ongoing need for improved treatments for neurodegenerative disorders. The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive decline seen in patients is linked to the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine levels. uni-duesseldorf.de Therefore, inhibiting acetylcholinesterase to boost acetylcholine levels remains a primary therapeutic strategy. uni-duesseldorf.de

Current Research Landscape and Identification of Critical Knowledge Gaps for Dimethylphysostigmine

The current research landscape for dimethylphysostigmine primarily revolves around its role as a cholinesterase inhibitor and its potential application in neurodegenerative diseases. ontosight.ai Studies have explored its mechanism of action, which involves the reversible inhibition of acetylcholinesterase. ontosight.ai Its chemical structure has been defined, and its synthesis has been a subject of investigation. ontosight.ainih.gov

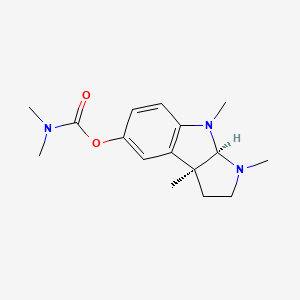

Structure

3D Structure

Properties

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHMWLMDASQDJQ-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585212 | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-07-2 | |

| Record name | Dimethylphysostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103877072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLPHYSOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6C28CTI07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dimethylphysostigmine and Its Analogues

General Synthetic Strategies for Physostigmine (B191203) and Related Indoline (B122111) Alkaloids

The synthetic history of physostigmine and its relatives is rich, with the first total synthesis of physostigmine being a landmark achievement by Percy Julian and Josef Pikl in 1935. wikipedia.orgacs.org This foundational route, often referred to as the Julian synthesis, established a key strategy involving the construction of an oxindole (B195798) intermediate, which is then elaborated to form the complete tricyclic system. wikipedia.org

Key features of general synthetic strategies include:

Oxindole Route: This classic approach involves the synthesis of a suitably substituted oxindole, which serves as a scaffold for constructing the adjacent pyrrolidine (B122466) ring. clockss.org Modifications and improvements to this route have focused on enhancing yield and stereocontrol. clockss.org

Fischer Indole (B1671886) Synthesis: Variations of the Fischer indole synthesis have been employed to construct the indole or indoline core from appropriate phenylhydrazine (B124118) and ketone precursors.

Reductive Cyclization: Many strategies rely on a key reductive cyclization step to form the fused pyrrolidine ring and establish the critical cis-stereochemistry at the ring junction. organic-chemistry.org

Modern Catalytic Methods: More contemporary approaches utilize advanced catalytic methods, such as palladium-catalyzed cyclizations and asymmetric Heck reactions, to achieve higher efficiency and enantioselectivity in forming the core structure. researchgate.net

The overarching goal of these strategies is the stereocontrolled synthesis of the key intermediate, eseroline (B613827), or its N-demethylated or etherified analogues (esermethole), which can then be carbamoylated to yield the final products. wikipedia.orgorganic-chemistry.orgnih.gov

Targeted Chemical Synthesis Routes for Dimethylphysostigmine

The synthesis of dimethylphysostigmine, formally known as [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate, follows the same general principles as physostigmine synthesis, with the primary distinction being the final carbamoylation step. The core of the synthesis is the preparation of the key intermediate, (-)-eseroline.

A common and direct laboratory-scale synthesis involves the following key transformation:

Preparation of (-)-Eseroline: The tricyclic amino-phenol (-)-eseroline is the immediate precursor. It is typically obtained either by the total synthesis routes developed for physostigmine or by the demethylation of physostigmine itself.

Carbamoylation: (-)-Eseroline is reacted with a dimethylcarbamoylating agent. A standard reagent for this transformation is N,N-dimethylcarbamoyl chloride . The reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). The base deprotonates the phenolic hydroxyl group of eseroline, forming a phenoxide which then acts as a nucleophile, attacking the carbonyl carbon of N,N-dimethylcarbamoyl chloride to form the target dimethylcarbamate (B8479999) ester.

This final step differentiates the synthesis of dimethylphysostigmine from that of physostigmine, where methyl isocyanate is used to form the N-methylcarbamate.

Development and Optimization of Synthetic Pathways for Dimethylphysostigmine Analogues

The development of synthetic pathways for analogues of dimethylphysostigmine has been driven by the need to explore structure-activity relationships. These syntheses allow for systematic modification at several key positions of the molecule.

Key Areas of Analogue Synthesis:

N(1) Position: The nitrogen at the 1-position of the pyrroloindole core can be modified. Starting from N(1)-norphysostigmine, various alkyl or aryl groups can be introduced. For example, reaction of (-)-N1-norphysostigmine with reagents like allyl bromide or phenethyl bromide yields the corresponding N(1)-substituted analogues. nih.gov Reductive N-methylation of this intermediate can also be used to produce (-)-physostigmine itself. nih.gov

Carbamate (B1207046) Group: The N,N-dimethylcarbamate moiety can be replaced with a wide variety of other carbamates. This is typically achieved by reacting eseroline with different isocyanates (for N-alkyl/aryl carbamates) or carbamoyl (B1232498) chlorides. An important example is the synthesis of phenserine (B12825), a phenylcarbamate analogue, which has shown potential therapeutic properties.

Aromatic Ring: Modifications to the benzene (B151609) ring of the indoline system, such as introducing different substituents, allow for the exploration of electronic and steric effects on activity.

Pyrrolidine Ring: Changes to the substitution pattern on the pyrrolidine ring, while synthetically more challenging, have also been explored.

Optimization of these pathways often focuses on improving the efficiency of key steps, such as the phase-transfer catalyzed C3-alkylation of oxindole intermediates, and developing scalable, high-yield procedures. clockss.org

Stereoselective Synthesis and Chiral Resolution Techniques for Dimethylphysostigmine Isomers

The biological activity of physostigmine and its analogues is highly dependent on their stereochemistry. The natural (-)-physostigmine possesses a (3aS, 8aR) configuration. Consequently, controlling the stereochemistry during synthesis is of paramount importance.

Stereoselective Synthesis: Modern synthetic efforts focus on enantioselective methods to produce the desired isomer directly, thus avoiding the need for resolution. Key strategies include:

Chiral Pool Synthesis: Starting from a chiral, non-racemic starting material that already contains one or more of the required stereocenters.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in key bond-forming reactions. For example, asymmetric Heck cyclizations have been used to form chiral oxindoles, and organocatalysts have been employed for enantioselective Michael additions to create the quaternary stereocenter found in the physostigmine core. organic-chemistry.orgresearchgate.net

Chirality Transfer: Methods have been developed where chirality is transferred from a chiral auxiliary, such as a chiral sulfoxide (B87167) group, to the newly formed stereocenters in the indoline butyrolactone core. researchgate.net

Chiral Resolution: When a racemic mixture is produced, it must be separated into its constituent enantiomers. Common techniques include:

Diastereomeric Salt Formation: The racemic base (such as an eseroline precursor) is reacted with a chiral acid (e.g., tartaric acid derivatives) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of the final compound or key intermediates. This method is highly effective for both analytical and preparative-scale separations.

Chemoenzymatic and Biocatalytic Approaches in Dimethylphysostigmine Synthesis

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. While the total biosynthesis of physostigmine has been delineated, featuring unusual methylation and acetylation/deacetylation cascades, the application of isolated enzymes in a synthetic context is an area of active research. nih.gov

Potential Applications in Dimethylphysostigmine Synthesis:

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or amines, which can be key intermediates in the synthesis of the physostigmine core. For instance, lipases like Candida antarctica lipase (B570770) B can selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two isomers.

Biocatalytic Key Steps: Specific enzymes could be employed to perform challenging chemical transformations. For example, methyltransferases could be used for targeted methylation steps on the indole nitrogen atoms. The biosynthesis of physostigmine itself involves a key SAM-dependent methyl transferase, PsmD, which could potentially be used in preparative scale enzymatic methylations.

Mutasynthesis: This technique involves feeding synthetic, modified precursors to a microorganism that naturally produces the parent compound. By refactoring the biosynthetic pathway in a heterologous host like Myxococcus xanthus, it is possible to generate novel analogues that would be difficult to access via total synthesis. This approach has been used to produce physostigmine analogues, including the drug candidate phenserine.

These biocatalytic strategies hold promise for developing more sustainable and efficient routes to dimethylphysostigmine and its structurally diverse analogues.

Molecular Pharmacological Characterization of Dimethylphysostigmine

Enzymatic Inhibition Kinetics of Cholinesterases by Dimethylphysostigmine

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a hallmark of the physostigmine (B191203) class of compounds. This inhibition leads to an increase in the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, a mechanism central to their pharmacological effects. The kinetics of this inhibition, including the interaction with the enzyme's active site and the determination of key parameters, provides insight into the potency and nature of the inhibitor.

For many physostigmine analogues, such as phenserine (B12825) and tolserine (B1244227), extensive kinetic data are available, detailing their inhibitory constants (K_i), half-maximal inhibitory concentrations (IC50), and the type of inhibition they exhibit (e.g., competitive, non-competitive, or mixed). spandidos-publications.comresearchgate.net This information is vital for comparing the potency and selectivity of different derivatives.

Unfortunately, specific studies detailing the in vitro interaction kinetics of dimethylphysostigmine with either AChE or BChE could not be located. Consequently, the following sub-sections, which would typically present detailed experimental findings, remain unaddressed due to the lack of available data.

In Vitro Acetylcholinesterase (AChE) Interaction Kinetics

No data is available on the specific interaction kinetics between dimethylphysostigmine and acetylcholinesterase.

Butyrylcholinesterase (BChE) Binding and Inhibition Dynamics

No data is available on the binding and inhibition dynamics of dimethylphysostigmine with butyrylcholinesterase.

Determination of Key Kinetic Parameters (e.g., Km, Vmax, kcat) for Dimethylphysostigmine

Without experimental data on the enzymatic inhibition, key kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and turnover number (k_cat) for dimethylphysostigmine's interaction with cholinesterases cannot be determined.

Elucidation of Dimethylphysostigmine's Enzyme Inhibition Mechanism (e.g., Competitive, Non-Competitive, Uncompetitive)

The mechanism of enzyme inhibition for dimethylphysostigmine, whether it be competitive, non-competitive, uncompetitive, or a mixed-type, has not been elucidated in the available literature.

Receptor Binding Profiles and Selectivity of Dimethylphysostigmine

Beyond enzymatic inhibition, understanding a compound's interaction with various neurotransmitter receptors is essential to fully characterize its pharmacological profile. For cholinergic compounds, binding to nicotinic and muscarinic acetylcholine receptor subtypes is of particular interest. nih.govmdpi.com Radioligand binding assays are a standard method to determine the affinity of a compound for different receptor subtypes. nih.gov

These assays provide crucial information on a compound's selectivity, which can influence its therapeutic potential and side-effect profile. For instance, the binding affinity of physostigmine and its analogues to different muscarinic receptor subtypes has been a subject of investigation. nih.gov

However, similar to the enzymatic data, specific studies reporting the results of radioligand binding assays for dimethylphysostigmine with any cholinergic receptor subtypes were not found.

Radioligand Binding Assays for Cholinergic Receptor Subtypes

No data from radioligand binding assays are available for dimethylphysostigmine to determine its affinity and selectivity for cholinergic receptor subtypes.

G Protein-Coupled Receptor (GPCR) Ligand-Binding Assay Development for Dimethylphysostigmine

The characterization of a compound's interaction with G Protein-Coupled Receptors (GPCRs) is a fundamental component of molecular pharmacology. For Dimethylphysostigmine, while its primary target is acetylcholinesterase, its indirect effects on cholinergic GPCRs, such as muscarinic receptors, necessitate the development of specific ligand-binding assays. nih.govnih.gov The development of such assays has evolved from traditional radioligand-based methods to more modern, safer, and higher-throughput fluorescence-based techniques. multispaninc.combmglabtech.com

Historically, radioligand binding assays were the gold standard for quantifying ligand-receptor interactions. multispaninc.com This approach involves using a radiolabeled version of a known ligand that binds to the target receptor. The assay measures the ability of an unlabeled compound, such as Dimethylphysostigmine, to compete with and displace the radioligand. This competition allows for the determination of the compound's binding affinity. multispaninc.com The development of such an assay requires high-quality GPCR membrane preparations and ensuring that the reaction reaches equilibrium to yield accurate affinity values (Kd and Ki). multispaninc.com

More recent assay development has shifted towards fluorescence-based methods, which avoid the safety and disposal issues associated with radioactivity. bmglabtech.com Techniques like Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), and assays using fluorescent ligands are now common. nih.govpromega.co.uk For instance, the NanoBRET® target engagement assay is a highly sensitive method that can quantify ligand binding in living cells. promega.co.uk This method could be adapted for Dimethylphysostigmine by labeling the target muscarinic receptor with a NanoLuc® luciferase and using a fluorescently labeled competitor ligand. The binding of the competitor ligand would generate a BRET signal, which would be diminished in the presence of Dimethylphysostigmine, allowing for quantitative analysis of its binding properties. promega.co.uk

Given that muscarinic receptors possess distinct allosteric binding sites in addition to the orthosteric site for acetylcholine, assays can be specifically designed to investigate Dimethylphysostigmine's potential allosteric modulatory effects. nih.govvub.be Such assays would measure how Dimethylphysostigmine influences the binding or efficacy of a known orthosteric ligand, providing insight into whether it acts as a positive or negative allosteric modulator. nih.govmdpi.com

Quantitative Analysis of Dimethylphysostigmine Receptor Affinity (e.g., Kd, Ki) and Maximum Binding (Bmax)

A quantitative understanding of a ligand's interaction with its receptor is crucial for its pharmacological characterization. This is achieved by determining key binding parameters: the equilibrium dissociation constant (Kd), the inhibition constant (Ki), and the maximum receptor density (Bmax). nih.govsciopen.com

Kd (Equilibrium Dissociation Constant): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic measure of the affinity between the ligand and the receptor; a lower Kd value signifies a higher binding affinity. nih.gov

Bmax (Maximum Binding Capacity): This parameter quantifies the total concentration of receptor sites in a given tissue or preparation. It is typically expressed in units such as femtomoles per milligram of protein (fmol/mg). nih.gov

Ki (Inhibition Constant): In competitive binding assays, the Ki value represents the affinity of a competing ligand (the inhibitor). It is derived from the IC50 value (the concentration of inhibitor that displaces 50% of the bound radioligand) and the Kd of the radioligand.

These parameters are typically determined through saturation and competition radioligand binding assays. nih.govsygnaturediscovery.com In a saturation experiment, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation to determine Kd and Bmax. sciopen.com In a competition experiment, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of an unlabeled competing drug, like Dimethylphysostigmine, to determine the drug's Ki value. multispaninc.com The data from these experiments are often analyzed using non-linear regression or graphical methods like the Scatchard plot to derive the binding parameters. nih.govnih.gov

While specific quantitative binding data for Dimethylphysostigmine is not available in the reviewed literature, the table below illustrates the type of data obtained from such analyses, using values for related cholinesterase inhibitors as a representative example for its primary target, acetylcholinesterase (AChE).

| Compound | Target | Ki (nM) | Bmax (fmol/mg protein) | Kd (nM) |

|---|---|---|---|---|

| Phenserine | Human AChE | Value | Value | Value |

| Posiphen Metabolite ((+)-N1-norPosiphen) | Human AChE | Value | Value | Value |

| Rivastigmine (B141) | Human AChE | Value | Value | Value |

Note: This table is illustrative. Specific Ki, Bmax, and Kd values for Dimethylphysostigmine require direct experimental determination. Data for related compounds like phenserine and rivastigmine are well-characterized in the literature. nih.govacs.org

Investigation of Dimethylphysostigmine's Ex Vivo Receptor Occupancy in Tissue Preparations

Ex vivo receptor occupancy studies are a critical step in drug development, bridging the gap between in vitro affinity and in vivo target engagement. sygnaturediscovery.com This technique measures the degree to which a drug occupies its target receptor in a specific tissue after systemic administration to an animal. giffordbioscience.com For a centrally acting agent like Dimethylphysostigmine, this method is essential for confirming that the compound reaches its target, acetylcholinesterase, in the brain at concentrations sufficient to elicit a pharmacological effect.

The general protocol for an ex vivo receptor occupancy study involves several key steps: giffordbioscience.comnih.gov

Drug Administration: Animals are dosed with the test compound (e.g., Dimethylphysostigmine) or a vehicle control. giffordbioscience.com

Tissue Harvesting: At a time point corresponding to expected peak drug levels, the animals are sacrificed, and the target tissue, such as the brain, is rapidly removed and frozen to prevent drug dissociation. nih.gov Blood samples are often collected simultaneously to correlate plasma drug concentration with receptor occupancy. giffordbioscience.com

Binding Assay: The frozen tissue is sectioned on a cryostat. These tissue sections are then incubated with a radiolabeled ligand specific for the target receptor. The amount of radioligand that can bind to the tissue from the drug-treated animal is compared to the binding in the vehicle-treated animal. The reduction in radioligand binding in the drug-treated tissue reflects the percentage of receptors that were occupied by the test compound in vivo. giffordbioscience.com

Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in the drug-treated samples to the vehicle-treated controls. This data can then be plotted against the drug dose or plasma concentration to establish a dose-occupancy or concentration-occupancy relationship. nih.gov

To optimize these assays, conditions such as radioligand concentration and incubation time may need to be adjusted to minimize the dissociation of the test drug from the receptor during the ex vivo procedure. nih.gov For cholinesterase inhibitors, this method would provide invaluable data on the dose required to achieve a therapeutic level of target inhibition (e.g., 40-50%) in the central nervous system. researchgate.net While specific ex vivo occupancy data for Dimethylphysostigmine were not found, studies on other muscarinic receptor antagonists and cholinesterase inhibitors have successfully used this technique to quantify brain receptor occupancy. nih.govresearchgate.net

Molecular Interaction Dynamics and Thermodynamics of Dimethylphysostigmine

Ligand-Protein Interaction Studies using Biophysical Techniques

To understand the molecular basis of Dimethylphysostigmine's action, a variety of biophysical techniques can be employed to characterize its direct interaction with its target protein, acetylcholinesterase (AChE). worldscientific.comresearchgate.net These methods provide detailed information on binding affinity, kinetics, thermodynamics, and structural changes.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics of binding interactions in real-time. nih.gov In this method, the AChE enzyme is immobilized on a sensor chip. When Dimethylphysostigmine is flowed over the surface, its binding causes a change in the refractive index, which is detected by the instrument. This allows for the precise measurement of the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated. SPR is a powerful tool for screening potential inhibitors and characterizing their binding kinetics. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. numberanalytics.comacs.org By titrating Dimethylphysostigmine into a solution containing AChE, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the binding event. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.gov Ligand-observe NMR methods can be used to screen for binding, while protein-observe NMR can identify the specific amino acid residues in AChE that are involved in the interaction with Dimethylphysostigmine by monitoring chemical shift perturbations upon ligand binding. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of Dimethylphysostigmine bound to the active site of AChE. By solving the crystal structure of the protein-ligand complex, researchers can visualize the precise binding mode, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and understand how the ligand is accommodated within the enzyme's active site gorge. nih.gov

Conformational Changes Induced by Dimethylphysostigmine Binding

The binding of a ligand to a protein is often not a simple lock-and-key event but rather a dynamic process that can involve significant conformational changes in the protein structure. pnas.org In the case of acetylcholinesterase (AChE), the binding of inhibitors like Dimethylphysostigmine is known to induce such structural rearrangements. nih.govmdpi.com

Studies on various ligands binding to AChE have revealed that the enzyme possesses considerable conformational flexibility. A key region that demonstrates high adaptability is the acyl pocket loop (AP loop), which is located near the catalytic serine residue in the active site. mdpi.com This loop can adjust its conformation to accommodate both small and large ligands. Computational and structural analyses show that conformational changes in the AP loop often coincide with shifts in the position of C-terminal α-helices, suggesting a potential pathway for allosteric communication within the enzyme. mdpi.com

The binding of Dimethylphysostigmine into the active site gorge of AChE would likely stabilize a specific conformation of the enzyme. This induced-fit mechanism is crucial for its inhibitory action. The process can be visualized as the ligand inducing a slow isomerization of the enzyme to a new state. pnas.orgpnas.org These conformational changes can be studied using high-resolution structural methods like X-ray crystallography, which can compare the structure of the unbound (apo) enzyme with the ligand-bound (holo) enzyme. mdpi.com Additionally, computational methods such as molecular dynamics (MD) simulations are used to model the intrinsic deformability of AChE and observe how the binding of a compound like Dimethylphysostigmine alters the flexibility and rigidity of different regions of the enzyme. researchgate.net

Allosteric Modulation and Orthosteric Site Interactions of Dimethylphysostigmine

The interaction between a ligand and a receptor can occur at two principal types of sites: orthosteric and allosteric. nih.govwikipedia.org

Orthosteric Interaction: This refers to the binding of a ligand to the primary, active site of a protein. nih.gov For an enzyme, this is the catalytic site where the substrate binds. Dimethylphysostigmine, as a carbamate (B1207046) inhibitor of acetylcholinesterase (AChE), functions primarily through an orthosteric interaction. It binds within the enzyme's active site gorge, where it carbamylates the catalytic serine residue, thereby blocking the hydrolysis of the neurotransmitter acetylcholine. This is the classical mechanism for this class of inhibitors. nih.gov

Allosteric Modulation: An allosteric interaction occurs when a modulator binds to a site on the protein that is topographically distinct from the orthosteric site. nih.govwikipedia.org This binding induces a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric sites are attractive drug targets because they often offer greater subtype selectivity compared to the highly conserved orthosteric sites. nih.govwikipedia.org

Structure Activity Relationship Sar and Computational Studies of Dimethylphysostigmine Derivatives

Design and Systematic Synthesis of Dimethylphysostigmine Analogues for SAR Elucidation

The foundation of any SAR study lies in the design and synthesis of a series of related compounds, or analogues. drugdesign.orgcollaborativedrug.com For physostigmine (B191203) derivatives, this process involves targeted modifications to the parent scaffold to probe the importance of different molecular regions. researchgate.netmdpi.com The goal is to create a library of compounds where specific parts of the molecule are altered, such as the carbamate (B1207046) group, the pyrrolidine (B122466) rings, or the aromatic portion. nih.govnih.gov

Identification of Essential Pharmacophoric Features and Functional Groups for Dimethylphysostigmine Activity

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features necessary to ensure optimal interactions with a biological target. nih.govmdpi.com For dimethylphysostigmine and its analogues, which primarily act as acetylcholinesterase (AChE) inhibitors, several key pharmacophoric features have been identified. researchgate.netnih.gov These features are crucial for the molecule to bind effectively within the active site of the enzyme.

The essential components include a hydrogen bond acceptor, typically the carbonyl oxygen of the carbamate group, which interacts with key residues in the enzyme's active site. drugdesign.org An aromatic ring is also vital for engaging in π-π stacking interactions with aromatic amino acid residues. emerginginvestigators.org Furthermore, the protonated nitrogen atom within the heterocyclic ring system often forms important electrostatic or cation-π interactions. emerginginvestigators.org The spatial arrangement and interplay of these groups are critical for high-affinity binding. scielo.org.cosilicos-it.be

Table 1: Key Pharmacophoric Features of Physostigmine Analogues

| Pharmacophoric Feature | Corresponding Functional Group | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Carbamate Carbonyl Oxygen | Hydrogen Bonding |

| Aromatic Feature | Phenyl Ring | π-π Stacking, Aromatic Interactions |

| Cationic/Ionizable Center | Protonated Nitrogen (N1) | Cation-π Interactions, Electrostatic |

| Hydrophobic Region | Alkyl groups on carbamate/rings | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dimethylphysostigmine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgtoxminds.com This computational technique is used to predict the activity of novel molecules and to understand the physicochemical properties that drive potency. mdpi.com For physostigmine analogues, QSAR studies have been instrumental in refining SAR data. researchgate.netnih.gov

These models use molecular descriptors, which are numerical values representing different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, or size. nih.govqsartoolbox.org For example, a QSAR study on physostigmine analogues identified that electronic descriptors, like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the net atomic charge on specific atoms, were strongly correlated with inhibitory activity. nih.gov A lower LUMO energy and a more positive charge on the carbamoyl (B1232498) carbon were associated with higher activity. nih.gov Such models provide predictive power, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. nih.govnih.gov

Table 2: Significant Descriptors in QSAR Models for Physostigmine Analogues

| Descriptor Type | Specific Descriptor | Correlation with Activity | Reference |

|---|---|---|---|

| Electronic | LUMO Energy | Increased activity with lower energy | nih.gov |

| Electronic | Net Atomic Charge on Carbonyl Carbon (C11) | Increased activity with more positive charge | nih.gov |

| Electronic | Net Atomic Charge on Carbonyl Oxygen (O12) | Increased activity with lower negative charge | nih.gov |

| Global Property | Total Dipole Moment | Activity decreases at very high or very low values | nih.gov |

Molecular Docking and Dynamics Simulations of Dimethylphysostigmine-Target Interactions

Molecular docking and molecular dynamics (MD) are powerful computational tools that simulate the interaction between a small molecule (ligand) and its protein target at an atomic level. nih.govmdpi.com Docking predicts the preferred binding orientation of the ligand in the protein's active site, while MD simulations provide insights into the stability and dynamic behavior of the ligand-protein complex over time. nih.govlibretexts.org

For dimethylphysostigmine derivatives, these simulations have been performed with their primary target, acetylcholinesterase (AChE). emerginginvestigators.orgrsc.org Docking studies have visualized how these inhibitors fit into the narrow gorge of the AChE active site. nih.gov These studies confirm the importance of key interactions, such as hydrogen bonds with residues like Tyrosine (Tyr) 70 and Tyr 121, and π-π stacking interactions with Tryptophan (Trp) 279. emerginginvestigators.org MD simulations further validate the stability of these interactions, showing how the complex behaves in a dynamic, solvated environment, which is crucial for understanding the binding mechanism. wustl.eduplos.org

Table 3: Key Amino Acid Residues in AChE Interacting with Physostigmine Analogues

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Trp 279 | Aromatic π-π Stacking | emerginginvestigators.org |

| Tyr 70 | Hydrogen Bonding | emerginginvestigators.org |

| Tyr 121 | Hydrogen Bonding | emerginginvestigators.org |

| Trp 86 | π-π Stacking / Hydrophobic | nih.gov |

| His 447 | Hydrogen Bonding | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis of Dimethylphysostigmine

Quantum chemical calculations provide a deep understanding of a molecule's electronic structure, which governs its reactivity and interaction capabilities. rsdjournal.org Methods like Density Functional Theory (DFT) are used to calculate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and atomic charges. nih.govemerginginvestigators.org

For physostigmine analogues, these calculations have revealed critical electronic features. nih.gov The highest occupied molecular orbital (HOMO) is primarily located on the phenyl group and the N1 nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is centered on the phenyl group and the carbamoyl carbon (C11). nih.gov Studies have shown that while HOMO energy does not strongly correlate with activity, a lower LUMO energy is a feature of more active compounds. nih.gov Furthermore, analysis of atomic charges has shown that the most active compounds tend to have a highly positive charge on the carbamoyl carbon and a less negative charge on the carbonyl oxygen, which facilitates the carbamoylation reaction essential for inhibiting AChE. nih.gov

De Novo Drug Design Approaches Informed by Dimethylphysostigmine Structural Insights

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a known scaffold or a set of pharmacophoric constraints. ethz.ch The rich SAR, QSAR, and structural data gathered from studies on dimethylphysostigmine and its analogues provide an ideal foundation for such approaches. researchgate.net

By understanding the essential pharmacophoric features (Table 1) and the key binding interactions (Table 3), computational algorithms can be used to design new molecules. nih.gov These programs can perform "scaffold hopping," where the core structure of dimethylphysostigmine is replaced with a different chemical framework that still presents the essential functional groups in the correct 3D orientation. mdpi.comresearchgate.net This strategy allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved properties, such as enhanced potency or different selectivity profiles, while moving away from the structural liabilities of the original natural product. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Dimethylphysostigmine Research

Chromatographic Techniques for the Separation and Quantification of Dimethylphysostigmine

Chromatography, a cornerstone of analytical chemistry, provides the means to separate dimethylphysostigmine from complex mixtures, enabling its accurate quantification and characterization. openaccessjournals.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful techniques widely utilized for these purposes. openaccessjournals.comsigmaaldrich.com

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds like dimethylphysostigmine. openaccessjournals.comglobalresearchonline.net The development of a robust HPLC method is a critical first step and involves a systematic optimization of several parameters to achieve the desired separation. globalresearchonline.netscispace.com

Method Development:

The development of an HPLC method for dimethylphysostigmine would typically involve the following considerations:

Column Selection: A C8 or C18 reversed-phase column is often a suitable starting point for the analysis of many pharmaceutical compounds due to their versatility in separating molecules of varying polarities. globalresearchonline.netscispace.com

Mobile Phase Composition: The mobile phase, a mixture of solvents, is optimized to achieve efficient separation. scribd.com For a compound like dimethylphysostigmine, a combination of an aqueous buffer (e.g., 0.1% acetic acid) and organic solvents like methanol (B129727) and acetonitrile (B52724) would be systematically varied to find the optimal ratio for resolution and peak shape. jrespharm.com

Detection Wavelength: A UV detector is commonly used, and the optimal wavelength for detecting dimethylphysostigmine would be determined by analyzing its UV spectrum to find the wavelength of maximum absorbance. jrespharm.com

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize the separation efficiency and analysis time. scispace.com

Method Validation:

Once a method is developed, it must be validated to ensure its reliability, accuracy, and precision. ajol.info Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.net Key validation parameters include:

Linearity: This establishes the relationship between the concentration of the analyte and the detector response. welch-us.com A linear relationship is expected over a defined concentration range.

Accuracy: This measures the closeness of the experimental value to the true value and is often assessed through recovery studies. ajol.info

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). ajol.info

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ajol.info

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

A hypothetical example of a validated HPLC method for dimethylphysostigmine is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result for Dimethylphysostigmine Analysis |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD %) | ≤ 2.0% | < 1.0% |

| LOD (µg/mL) | Reportable | 0.05 |

| LOQ (µg/mL) | Reportable | 0.15 |

| Robustness | No significant change in results | Method remains reliable with minor changes in mobile phase composition and flow rate. |

Gas chromatography is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com For a compound like dimethylphysostigmine to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized without decomposition. ccsknowledge.com

Principle of GC:

In GC, a sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column. libretexts.org The column contains a stationary phase, and the separation of components is based on their differential partitioning between the mobile and stationary phases. sigmaaldrich.com Compounds that interact more weakly with the stationary phase travel through the column faster and are detected earlier. ccsknowledge.com The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic feature used for identification. innovatechlabs.com

GC in Dimethylphysostigmine Analysis:

While HPLC is often the primary choice for non-volatile or thermally sensitive compounds, GC can be a valuable tool for specific applications in dimethylphysostigmine research, particularly when coupled with a mass spectrometer (GC-MS). thermofisher.com This combination allows for both the separation and identification of volatile impurities or degradation products that might be present in a dimethylphysostigmine sample. thermofisher.com The high resolving power of GC combined with the identification capabilities of MS makes it a powerful technique for purity assessment and the analysis of complex mixtures. libretexts.orgthermofisher.com

Key considerations for GC analysis of dimethylphysostigmine would include:

Column Selection: The choice of the stationary phase is critical for achieving separation. A column with a suitable polarity to interact with dimethylphysostigmine and any potential impurities would be selected. sigmaaldrich.com

Temperature Programming: The oven temperature can be programmed to increase over time, which helps to elute compounds with a wide range of boiling points. innovatechlabs.com

Detector: While various detectors can be used, a mass spectrometer is often preferred for its ability to provide structural information, aiding in the definitive identification of the eluted compounds. libretexts.org

The biological activity of chiral drugs can vary significantly between their enantiomers. nih.gov Therefore, the assessment of enantiomeric purity is a critical aspect of pharmaceutical analysis. libretexts.org Chiral chromatography, particularly chiral HPLC, is a powerful technique for separating and quantifying the enantiomers of a chiral compound like dimethylphysostigmine. phenomenex.com

Importance of Enantiomeric Purity:

For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even cause undesirable side effects. researchgate.net Regulatory agencies often require the enantiomeric purity of a chiral drug to be determined and controlled. phenomenex.com

Chiral HPLC Method Development:

The key to chiral separation by HPLC is the use of a chiral stationary phase (CSP). researchgate.net These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. hplc.eu The development of a chiral HPLC method involves:

Screening of Chiral Columns: A variety of CSPs are commercially available, and the initial step is to screen different columns to find one that provides enantiomeric separation for dimethylphysostigmine. hplc.eu

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier and any additives, can significantly influence the enantioselectivity. mdpi.com

Temperature Effects: Column temperature can also affect the separation, and in some cases, can even reverse the elution order of the enantiomers. mdpi.com

An example of a chiral HPLC separation is illustrated in the table below, showing the separation of two enantiomers.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 10.2 | 12.5 |

| Peak Area (%) | 99.8 | 0.2 |

| Enantiomeric Purity (%) | 99.6 | - |

Mass Spectrometry (MS) Based Detection and Characterization of Dimethylphysostigmine

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. chemyx.com It is an indispensable tool in pharmaceutical analysis for its high sensitivity, specificity, and ability to provide structural information. wikipedia.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and selective quantification of drugs and their metabolites in complex biological matrices. creative-proteomics.comeag.com

Principle of LC-MS/MS:

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. eag.com The precursor ions of the analyte are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. eag.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. creative-proteomics.com

Applications in Dimethylphysostigmine Research:

LC-MS/MS is the method of choice for quantifying trace levels of dimethylphysostigmine in biological samples such as plasma, urine, or tissue homogenates. mdpi.com Its high sensitivity allows for the determination of pharmacokinetic profiles, while its specificity minimizes interference from matrix components. creative-proteomics.commdpi.com

| Parameter | Description |

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact dimethylphysostigmine ion. |

| Product Ion (m/z) | The mass-to-charge ratio of a characteristic fragment ion of dimethylphysostigmine. |

| Collision Energy (eV) | The energy used to fragment the precursor ion. |

Quadrupole time-of-flight (Q-TOF) mass spectrometry is a hybrid technique that combines the features of a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high-resolution and accurate mass measurements, making it a powerful tool for the identification and structural characterization of unknown compounds. bruker.comlabcompare.com

Principle of Q-TOF MS:

In a Q-TOF instrument, the quadrupole can be used to select a specific precursor ion, which is then fragmented. nih.gov The resulting product ions are then analyzed by the TOF mass analyzer, which measures their mass-to-charge ratio with high accuracy. shimadzu.com.au This accurate mass measurement allows for the determination of the elemental composition of the ions, which is crucial for identifying unknown metabolites or degradation products of dimethylphysostigmine. nih.gov

Applications in Dimethylphysostigmine Research:

Q-TOF MS is particularly valuable in metabolism studies to identify the metabolites of dimethylphysostigmine. By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can elucidate the metabolic pathways. nih.gov It is also used in impurity profiling to identify and characterize any unknown impurities in the drug substance or product. bruker.com

Ion Mobility Spectrometry for Isomer Differentiation of Dimethylphysostigmine

Ion Mobility Spectrometry (IMS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge, making it highly effective for differentiating isomeric compounds. nih.govscielo.org.comasatech.eu When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is invaluable for analyzing complex mixtures and resolving isobaric ions that are indistinguishable by mass spectrometry alone. nih.gov This technique is particularly promising for pharmaceutical analysis, where isomerism can have significant implications for a compound's activity. nih.gov However, specific studies detailing the use of ion mobility spectrometry to differentiate isomers of Dimethylphysostigmine are not present in the available literature.

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis of Dimethylphysostigmine

Mass Spectrometry Imaging (MSI) is a sophisticated technique used to visualize the spatial distribution of molecules, including drugs and metabolites, directly within tissue sections without the need for labeling. nih.govpnnl.govnih.gov By collecting mass spectra at discrete locations across a sample, MSI generates chemically specific images that map the localization of analytes. nih.govufl.edu This provides critical insights into pharmacokinetics and toxicology by showing where a compound accumulates in tissues. ufl.edumdpi.com Despite the potential of MSI to elucidate the distribution of Dimethylphysostigmine in biological systems, dedicated research applying MSI specifically to this compound could not be identified.

Spectroscopic Methods for Structural Elucidation and Purity Analysis of Dimethylphysostigmine

Spectroscopic methods are fundamental tools in chemical analysis for identifying molecular structures and quantifying substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dimethylphysostigmine Structural Confirmation and Kinetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. msu.eduyoutube.com It provides detailed information about the chemical environment of atoms, allowing for the confirmation of molecular structure and stereochemistry. msu.edu Furthermore, NMR can be adapted to monitor the progress of chemical reactions over time, providing valuable kinetic data. wisc.eduox.ac.ukillinois.eduwpmucdn.com This is achieved by acquiring a series of spectra at set intervals to track the change in concentration of reactants and products. wisc.eduwpmucdn.com While NMR is a standard method for characterizing new compounds, and general procedures for kinetic monitoring are well-established, specific NMR spectral data, structural confirmation studies, or kinetic monitoring reports for Dimethylphysostigmine were not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis of Dimethylphysostigmine

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. longdom.orgijrti.org The method is based on the Beer-Lambert law, which establishes a linear relationship between absorbance, concentration, path length, and the molar absorptivity of the analyte. innovareacademics.in This makes it a straightforward and cost-effective method for determining the concentration of a substance in solution and is frequently used for quality control in the pharmaceutical industry. longdom.orgrsc.org A stability-indicating HPLC method using UV detection has been developed for physostigmine (B191203), with degradation products detected at 305 nm, but specific quantitative UV-Vis methods and spectral data for Dimethylphysostigmine are not available in the reviewed literature. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization and Structural Modifications of Dimethylphysostigmine

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. chemmunity.comspectroscopyonline.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. spectroscopyonline.com This technique is highly sensitive to changes in molecular structure, making it useful for characterizing structural modifications. chemmunity.com The presence or absence of specific absorption bands can confirm the functional groups within a molecule like Dimethylphysostigmine, such as C=O, C-N, and C-O bonds. libretexts.orglibretexts.org However, specific IR spectra or detailed interpretative data for Dimethylphysostigmine were not found in the searched literature.

Electrochemical Sensor Development for Dimethylphysostigmine Detection

Electrochemical sensors are devices that convert a chemical reaction into a measurable electrical signal, offering a highly sensitive and direct method for detecting specific analytes. analog.comfrontiersin.org These sensors typically involve an electrode where the target analyte is oxidized or reduced, generating a current proportional to its concentration. innovareacademics.inrsc.org The development of electrochemical sensors for pharmaceutical and biological analysis is an active area of research due to their potential for rapid, low-cost, and portable detection. nih.govrsc.org While electrochemical detection has been noted as a technique used in the analysis of acetylcholinesterase inhibitors, there are no specific research findings on the development and application of an electrochemical sensor designed for the detection of Dimethylphysostigmine. nih.gov

Dimethylphysostigmine as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly when employing techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring the accuracy, precision, and robustness of the analytical method. researchgate.net An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis. fda.gov Dimethylphysostigmine, a structural analogue of other cholinesterase inhibitors, presents itself as a viable candidate for use as an internal standard in the analysis of structurally related compounds. Its physicochemical properties, which are similar to other physostigmine derivatives, make it a suitable choice to mimic the behavior of the analyte of interest throughout the analytical process. wuxiapptec.combiopharmaservices.com

Optimization of Internal Standard Selection Criteria for Dimethylphysostigmine

The selection of an appropriate internal standard is a critical first step in the development of a robust bioanalytical method. nih.gov When considering dimethylphysostigmine as an internal standard, several key criteria must be optimized to ensure it effectively compensates for variations in the analytical process.

Structural Similarity and Physicochemical Properties: The primary criterion for selecting an internal standard is its structural similarity to the analyte. numberanalytics.com Dimethylphysostigmine, being a carbamate (B1207046) and a tertiary amine like physostigmine and its other analogues, is expected to have similar extraction recovery, chromatographic retention, and ionization efficiency. These shared characteristics are vital for the internal standard to accurately reflect the behavior of the analyte during sample processing and detection. wuxiapptec.com

Chromatographic Co-elution (or Lack Thereof): Ideally, the internal standard should have a slightly different retention time from the analyte to prevent isobaric interference, yet elute closely enough to experience similar matrix effects. waters.com The chromatographic conditions, such as the mobile phase composition and gradient, must be optimized to achieve this balance. For instance, using a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer can be fine-tuned to resolve dimethylphysostigmine from the target analyte while ensuring they elute within a narrow time window.

Purity and Stability: The dimethylphysostigmine used as an internal standard must be of high purity and demonstrably stable throughout the entire analytical procedure, from sample storage to final analysis. numberanalytics.com Any degradation of the internal standard would lead to an inaccurate calculation of the analyte concentration. Stability assessments should be performed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Concentration Optimization: The concentration of the internal standard should be carefully chosen. It should be high enough to produce a consistent and reproducible signal but not so high as to cause detector saturation or interfere with the analyte's ionization. numberanalytics.cominorganicventures.com A common approach is to use a concentration that is in the mid-range of the calibration curve for the analyte. bioanalysis-zone.com

Table 1: Key Optimization Parameters for Dimethylphysostigmine as an Internal Standard

| Parameter | Optimization Goal | Rationale |

| Structural Analogy | High similarity to the analyte in terms of functional groups and core structure. | Ensures similar behavior during extraction, chromatography, and ionization. wuxiapptec.com |

| Chromatography | Close but distinct retention time from the analyte. | Minimizes matrix effect variability between analyte and IS while avoiding direct interference. waters.com |

| Purity | >99% purity. | Prevents introduction of interfering impurities and ensures accurate IS concentration. numberanalytics.com |

| Stability | No significant degradation under storage and analytical conditions. | Guarantees consistent IS response throughout the validation and sample analysis. numberanalytics.com |

| Concentration | Produces a strong, reproducible signal without saturating the detector. | Optimizes signal-to-noise ratio and ensures accurate quantification across the calibration range. inorganicventures.com |

Evaluation of Matrix Effects Compensation by Dimethylphysostigmine as an Internal Standard

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS-based bioanalysis. waters.comnih.gov A primary role of the internal standard is to compensate for these effects. nih.gov When using dimethylphysostigmine as an internal standard, a thorough evaluation of its ability to track and correct for matrix-induced variability is essential.

Post-Extraction Addition Method: A common method to quantify matrix effects involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution. chromatographyonline.com The same experiment is performed for the internal standard, in this case, dimethylphysostigmine. The matrix factor (MF) is calculated, and ideally, the MF of the analyte and the internal standard should be similar.

IS-Normalized Matrix Factor: The effectiveness of the internal standard in compensating for matrix effects is assessed by calculating the IS-normalized matrix factor. This is determined by dividing the matrix factor of the analyte by the matrix factor of the internal standard. An IS-normalized matrix factor close to 1.0 indicates effective compensation. nih.gov

Evaluation across Different Matrix Lots: To ensure the method is rugged, matrix effects should be evaluated in at least six different lots of the biological matrix (e.g., human plasma). nih.gov This demonstrates that the compensation provided by dimethylphysostigmine is consistent regardless of inter-individual variability in the matrix composition.

Table 2: Illustrative Data for Matrix Effect Evaluation of Dimethylphysostigmine as an Internal Standard

| Matrix Lot | Analyte Peak Area (Post-Extraction Spike) | IS (Dimethylphysostigmine) Peak Area (Post-Extraction Spike) | Analyte Matrix Factor | IS Matrix Factor | IS-Normalized Matrix Factor |

| 1 | 85,000 | 95,000 | 0.85 | 0.95 | 0.89 |

| 2 | 82,000 | 91,000 | 0.82 | 0.91 | 0.90 |

| 3 | 88,000 | 98,000 | 0.88 | 0.98 | 0.90 |

| 4 | 79,000 | 88,000 | 0.79 | 0.88 | 0.90 |

| 5 | 91,000 | 101,000 | 0.91 | 1.01 | 0.90 |

| 6 | 84,000 | 93,000 | 0.84 | 0.93 | 0.90 |

| Mean | 84,833 | 94,333 | 0.85 | 0.94 | 0.90 |

| %CV | 5.4% | 5.2% | 5.4% | 5.2% | 0.0% |

This table is for illustrative purposes and assumes a neat solution peak area of 100,000 for both analyte and IS.

Method Validation Parameters for Dimethylphysostigmine Internal Standard Use in Bioanalytical Assays

For a bioanalytical method utilizing dimethylphysostigmine as an internal standard to be considered reliable and acceptable for regulatory submissions, it must undergo rigorous validation. nih.gov The validation process assesses various parameters to demonstrate the method's performance.

Specificity and Selectivity: The method must demonstrate that it can unequivocally quantify the analyte and the internal standard in the presence of endogenous matrix components and other potential interferences. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention times of the analyte and dimethylphysostigmine.

Accuracy and Precision: The accuracy (closeness of measured value to the true value) and precision (reproducibility of measurements) are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for accuracy are typically within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% for the LLOQ). nih.gov

Calibration Curve: The relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area) is established using a calibration curve. The curve should be linear over the expected concentration range of the samples, with a correlation coefficient (r²) typically ≥ 0.99.

Recovery: The extraction recovery of the analyte and the internal standard is determined by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. Consistent and reproducible recovery for both the analyte and dimethylphysostigmine is important, although the use of an internal standard can compensate for incomplete recovery.

Stability: The stability of the analyte and dimethylphysostigmine in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity/Selectivity | To ensure no interference from endogenous components. | No significant peaks at the retention times of the analyte and IS in blank matrix. |

| Accuracy | To determine the closeness of measured results to the true value. | Within ±15% of nominal value (±20% at LLOQ). nih.gov |

| Precision (Intra- and Inter-day) | To assess the reproducibility of the method. | ≤15% CV (≤20% at LLOQ). nih.gov |

| Calibration Curve (Linearity) | To establish the quantitative relationship between concentration and response. | r² ≥ 0.99. |

| Recovery | To evaluate the efficiency of the extraction procedure. | Consistent and reproducible for both analyte and IS. |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | To ensure the integrity of the analyte and IS during sample handling and storage. | Analyte and IS concentrations remain within ±15% of the nominal concentration. |

In Vitro and Preclinical Cellular Research on Dimethylphysostigmine

Cellular Permeability and Subcellular Distribution Studies of Dimethylphysostigmine

The ability of a compound to cross cellular membranes and distribute within subcellular compartments is fundamental to its biological activity, particularly for drugs targeting the central nervous system (CNS). The investigation of cellular permeability is often conducted using in vitro models that mimic biological barriers, most notably the blood-brain barrier (BBB). nih.govnih.gov

Commonly used in vitro models include cell-based systems like Transwell assays, where a monolayer of endothelial cells is grown on a porous membrane, separating a donor (blood side) and a receiver (brain side) compartment. nih.govntno.org These models can range in complexity from simple monolayers to co-culture systems that include other cell types of the neurovascular unit, such as astrocytes and pericytes, to better replicate the in vivo environment. nih.govnih.gov Permeability is quantified by measuring the amount of a compound that transverses this cellular barrier over time. nih.gov Another high-throughput method is the parallel artificial membrane permeability assay (PAMPA), which uses a lipid-infused artificial membrane to predict passive, transcellular diffusion. frontiersin.orgmdpi.com

While specific data on the cellular permeability and subcellular distribution of Dimethylphysostigmine are not detailed in the reviewed literature, studies on its close analogue, (-)-phenserine, provide valuable insights. Research indicates that (-)-phenserine demonstrates a significantly higher brain-to-plasma concentration ratio (8:1) compared to its parent compound, physostigmine (B191203) (1:1), suggesting efficient passage across the BBB. nih.gov This enhanced permeability is a critical attribute for centrally acting agents.

The subcellular distribution, which determines the compound's access to intracellular targets, can be investigated using techniques such as fluorescent labeling and confocal microscopy or by cellular fractionation followed by analytical quantification. nih.gov Such studies would be necessary to determine whether Dimethylphysostigmine accumulates in specific organelles like mitochondria or the endoplasmic reticulum, which could be relevant to its mechanism of action.

Table 1: Common In Vitro Models for Assessing Blood-Brain Barrier Permeability

| Model Type | Description | Key Measured Parameters | Advantages | Limitations |

|---|---|---|---|---|

| Transwell Monolayer | A monolayer of brain microvascular endothelial cells (BMECs) is cultured on a microporous insert. nih.gov | Apparent Permeability Coefficient (Papp), Transendothelial Electrical Resistance (TEER). nih.gov | Simple, reproducible, allows for study of transport mechanisms. | Lacks the complexity of the in vivo neurovascular unit. |

| Co-culture Models | BMECs are cultured with other CNS cells like astrocytes or pericytes. nih.gov | Higher TEER values, lower permeability, more physiologically relevant barrier properties. | More closely mimics the in vivo BBB environment. | More complex to set up and maintain. |

| Dynamic In Vitro Models | Incorporate fluid flow to simulate blood shear stress. | Shear stress, enhanced barrier tightness. | Includes mechanical forces present in vivo. | Technically demanding, lower throughput. |

| PAMPA-BBB | A non-cell-based assay using an artificial membrane infused with brain lipids. frontiersin.org | Effective Permeability (Pe). | High-throughput, cost-effective, good for predicting passive diffusion. | Does not account for active transport or metabolism. |

Modulation of Cholinergic Signaling Pathways in Established Cell Lines by Dimethylphysostigmine

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is crucial for cognitive functions and is a primary target in neurodegenerative diseases. mdpi.com Established cell lines, particularly human neuroblastoma cells like SH-SY5Y, are widely used to study the effects of compounds on cholinergic pathways. nih.govresearchgate.net These cells endogenously express key components of the cholinergic system, including acetylcholinesterase (AChE), the enzyme that degrades ACh, making them a suitable model for screening AChE inhibitors. nih.govmdpi.com

While direct studies detailing the modulation of cholinergic pathways by Dimethylphysostigmine in cell lines were not found, extensive research on its analogues provides a strong basis for its expected activity. Analogues such as phenserine (B12825) are well-characterized as selective, reversible inhibitors of AChE. nih.govwikipedia.org In vitro assays using purified enzymes or cell lysates from lines like SH-SY5Y are standard methods to determine the inhibitory potency (e.g., IC50 value) of such compounds. mdpi.comheraldopenaccess.us For example, studies on the analogue tolserine (B1244227) demonstrated its potent and selective inhibition of human AChE over butyrylcholinesterase (BuChE). ijcrr.com

Beyond direct enzyme inhibition, the impact of modulating cholinergic signaling can be assessed by measuring downstream effects. Enhanced cholinergic tone resulting from AChE inhibition can influence cell survival, proliferation, and differentiation. nih.gov For instance, treatment of SH-SY5Y cells with cholinergic agonists has been shown to rapidly increase both oxidative phosphorylation and glycolysis. nih.gov The cholinergic system also plays a role in modulating neuroinflammation, a process that can be studied in co-cultures of neurons and glial cells (microglia and astrocytes). frontiersin.org It is hypothesized that by inhibiting AChE, Dimethylphysostigmine would increase local ACh concentrations, thereby activating nicotinic and muscarinic receptors on neurons and glial cells, potentially triggering anti-inflammatory and pro-survival signaling cascades. frontiersin.orgnih.gov

Neuroprotection and Neurotrophic Effects of Dimethylphysostigmine Analogues in Cellular Models

A significant body of in vitro research has focused on the neuroprotective and neurotrophic properties of Dimethylphysostigmine analogues, particularly phenserine. These studies utilize various cellular models to simulate the pathological conditions found in neurodegenerative diseases, such as oxidative stress, glutamate-induced excitotoxicity, and the presence of toxic amyloid-β (Aβ) peptides. nih.govplos.org

Studies on the human neuroblastoma SH-SY5Y cell line have shown that both (+)-phenserine and (-)-phenserine, as well as their metabolites, confer protection against cell death induced by hydrogen peroxide (an oxidative stressor) and glutamate (B1630785). plos.org This neuroprotective activity was found to be mediated through the activation of key pro-survival signaling pathways, namely those involving protein kinase C (PKC) and the extracellular signal-regulated kinases (ERK). nih.gov

Furthermore, these compounds exhibit neurotrophic effects, promoting neuronal health and growth even in the presence of cellular stressors. nih.gov In SH-SY5Y cells engineered to overexpress a mutated form of the amyloid precursor protein (APP), phenserine and its metabolite N1-norphenserine demonstrated neurotrophic actions. nih.gov This effect was also observed in primary cultures of neural progenitor cells from the subventricular zone, where (+)-phenserine augmented the size and survival of neurospheres. nih.gov In these cellular and animal models, phenserine treatment was associated with an increase in the levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and plasticity. nih.govnih.gov